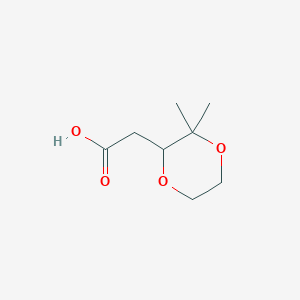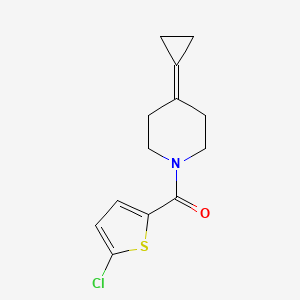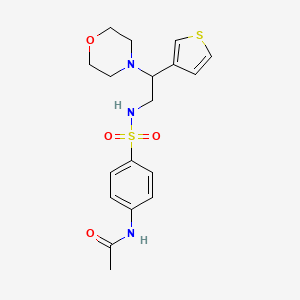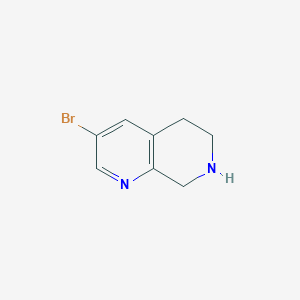![molecular formula C13H17NO2S2 B2892554 5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-22-1](/img/structure/B2892554.png)
5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the bicyclo[2.2.1]heptane structure, which is a common core in many biologically active compounds . It contains a sulfonyl group attached to a 2,4-dimethylphenyl group, and a thia-aza bridge in the bicyclic structure.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,5-diazabicyclo[2.2.1]heptane derivatives have been synthesized through an epimerization–lactamization cascade of functionalized 4-aminoproline methyl esters .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the bicyclic nature and the various functional groups attached. The bicyclo[2.2.1]heptane core is a bridged bicyclic compound derived from a cyclohexane ring with a methylene bridge in the 1,4- position .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the bicyclic structure could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For instance, similar compounds have been studied for their high-energy density, density, heat of sublimation, and impact sensitivity .Applications De Recherche Scientifique
Photocycloaddition Reactions
Research has demonstrated the utility of thia-derivatives, including structures analogous to 5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, in photocycloaddition reactions. Flavin-mediated visible-light photocycloaddition techniques have been applied to cyclize dienes with sulfur atoms in the form of a sulfone group, leading to the synthesis of various bicyclic quaternary ammonium salts known for biological activities. This methodology employs visible light for cycloadditions, offering a practical application in synthesizing compounds with potential biological activity (Jirásek et al., 2017).
Synthesis of Bicyclic Compounds
Another area of application involves the synthesis of novel bicyclic compounds. The synthesis of N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane-2-oxides from tritosylhydroxy-L-prolinol and thioacetate anion highlights the innovative approaches to creating new bicyclic systems with potential for further functionalization. These studies have opened avenues for exploring bicyclic compounds in various chemical transformations and their potential applications in drug development and material science (Portoghese & Telang, 1971).
Antiproliferative Agents Development
Investigations into sulfonamides based on the 2-azabicycloalkane skeleton, including structures related to this compound, have been conducted in search of selective antitumor agents. A series of sulfonamides built on bicyclic scaffolds of 2-azabicyclo(2.2.1)heptane were prepared and evaluated for their antiproliferative activity. Some of these compounds demonstrated growth inhibition of selected cell lines with IC50 values comparable to cisplatin, showcasing their potential as less toxic alternatives for nonmalignant cells (Iwan et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2,4-dimethylphenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S2/c1-9-3-4-13(10(2)5-9)18(15,16)14-7-12-6-11(14)8-17-12/h3-5,11-12H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZMBDOLJTZBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CC3CC2CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2892473.png)
![(E)-4-(((4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imino)methyl)phenyl nicotinate](/img/structure/B2892474.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2892476.png)



![tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate](/img/structure/B2892482.png)

![6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2892490.png)
![1-(2-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892491.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2892493.png)
![2-(tert-butyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2892494.png)
